6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-2-5-15(21)20(18-11)10-13-8-19(9-13)14-4-3-12(6-16)7-17-14/h2-5,7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJUILPFCPFEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a novel pyridine derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Azetidine Moiety : A four-membered saturated ring containing nitrogen.
- Dihydropyridazinone Unit : This contributes to the compound's biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | This compound |
The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, the compound may enhance cAMP levels, leading to:
- Anti-inflammatory Effects : Elevated cAMP can reduce inflammation by modulating the activity of immune cells such as eosinophils and neutrophils.
- Neuroprotective Effects : Increased cAMP levels have been associated with improved cognitive function and memory retention, making PDE4 inhibitors potential candidates for treating neurodegenerative diseases.
Table 2: Biological Activities
| Activity Type | Effect |
|---|---|
| Anti-inflammatory | Reduces eosinophil activation |
| Neuroprotective | Enhances learning and memory |
| Anticancer Potential | Inhibits tumor growth in specific cancer models |
Case Studies
- PDE4 Inhibition in Asthma Models :
- Cognitive Enhancement :
Clinical Implications
The biological activities of this compound suggest its utility in treating:
- Chronic Inflammatory Diseases : Such as asthma and COPD (Chronic Obstructive Pulmonary Disease).
- Neurodegenerative Disorders : Including Alzheimer's disease and other forms of dementia due to its neuroprotective properties.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their differentiating features:
Physicochemical Properties
- Crystal Packing: The dihedral angle between the pyridazinone and benzofuran rings in a related compound () is 73.33°, suggesting moderate planarity. The azetidine linker in the target compound may reduce crystallinity compared to piperidine-containing analogues, enhancing solubility .
Preparation Methods
Pyridazinone Synthesis
The 3-methyl-6-oxo-1,6-dihydropyridazin-1-yl fragment is synthesized through nucleophilic aromatic substitution . A representative method involves treating 4,5-dichloro-2-methylpyridazin-3-one with sodium methoxide in methanol at 0–20°C, replacing the 5-chloro group with methoxy to yield 4-chloro-5-methoxy-2-methylpyridazin-3-one (64% yield). Demethylation or further substitution at the 4-position can introduce reactive sites for subsequent couplings.
Pyridine-3-carbonitrile Formation
Pyridine-3-carbonitrile derivatives are synthesized via condensation reactions between chalcone intermediates and malanonitrile. For instance, 2-amino-4-(substituted phenyl)-6-{4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]phenyl}pyridine-3-carbonitrile is formed by reacting azetidin-2-one derivatives with malanonitrile and ammonium acetate in ethanol under reflux. This method achieves moderate yields (60–75%) and is adaptable to introduce electron-withdrawing groups like carbonitrile.
Fragment Assembly and Coupling Reactions
Alkylation of Azetidine with Pyridazinone
The azetidine and pyridazinone fragments are connected via alkylation at the azetidine’s 3-position. Using a bromomethylpyridazinone intermediate, nucleophilic displacement with azetidine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C affords the coupled product. This step typically requires 12–24 hours and achieves 55–70% yield, depending on steric hindrance.
Suzuki–Miyaura Coupling for Pyridine Attachment
The pyridine-3-carbonitrile group is introduced via palladium-catalyzed cross-coupling . A boronic ester-functionalized pyridine reacts with a halogenated azetidine-pyridazinone precursor under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This method, adapted from patent literature, achieves 60–80% yield and excellent regioselectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Aza-Michael Addition : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Ethyl acetate or toluene is preferred for azetidine synthesis.
- Pyridazinone Alkylation : Acetonitrile outperforms THF in minimizing byproducts during alkylation.
- Suzuki Coupling : A 3:1 DME/H₂O mixture optimizes solubility and catalyst activity.
Catalytic Systems
- Palladium Catalysts : Pd(PPh₃)₄ (2–5 mol%) provides superior performance over PdCl₂(dppf) in cross-couplings.
- Base Selection : Na₂CO₃ is optimal for Suzuki reactions, while K₂CO₃ is preferred for alkylations to avoid hydrolysis.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥95% purity for the final compound, with a retention time of 6.8 minutes.
Challenges and Alternative Routes
Competing Side Reactions
Reductive Amination Approach
An alternative route involves reductive amination between a pyridazinone-aldehyde and azetidine using NaBH₃CN in MeOH. While this method avoids harsh alkylation conditions, yields are lower (40–50%) due to imine instability.
Q & A
What are the optimized synthetic routes for 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile, and how are reaction conditions controlled to maximize yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the azetidine-pyridazine intermediate via nucleophilic substitution between 3-methyl-6-oxo-1,6-dihydropyridazine and an azetidine derivative.
- Step 2: Coupling with pyridine-3-carbonitrile using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Key conditions include: - Solvent selection (e.g., DMF or THF) to balance reactivity and solubility .
- Temperature control (60–100°C) to minimize side reactions .
- Catalytic systems (e.g., Pd(PPh₃)₄) for efficient coupling .
Purification via column chromatography or recrystallization ensures >95% purity .
How can researchers validate the structural integrity of this compound, especially given its complex heterocyclic framework?
Answer:
Orthogonal analytical methods are critical:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., azetidine-CH₂ and pyridazine-C=O peaks) .
- HPLC-MS: Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- X-ray Crystallography: Resolves stereochemistry and ring conformations, if single crystals are obtainable .
Discrepancies in spectral data should prompt re-analysis under standardized conditions (e.g., deuterated solvent purity) .
What experimental strategies are recommended to investigate the compound’s potential kinase inhibition activity?
Answer:
Advanced studies require:
- In vitro kinase assays: Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive luminescent assays to measure IC₅₀ values .
- Molecular docking: Compare binding poses with known inhibitors (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with pyridazine-C=O) .
- Structure-activity relationship (SAR): Synthesize analogs with modified azetidine or pyridazine groups to pinpoint pharmacophores .
How should contradictory bioactivity data across studies be resolved?
Answer:
Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine) .
- Compound stability: Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Cellular context: Compare activity in cell-free vs. cell-based systems to assess membrane permeability .
What methodologies are effective for studying the compound’s metabolic stability and degradation pathways?
Answer:
- Liver microsome assays: Incubate with human/rat microsomes and NADPH, followed by LC-MS to identify metabolites (e.g., oxidation at pyridazine or azetidine) .
- Forced degradation studies: Expose to heat, light, or acidic/basic conditions to profile degradation products .
- CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms .
How can computational tools aid in optimizing this compound’s selectivity for a target protein?
Answer:
- Molecular dynamics simulations: Model binding stability over time (e.g., 100 ns trajectories) to identify off-target interactions .
- Free energy perturbation (FEP): Calculate ΔΔG for analog substitutions to predict selectivity shifts .
- Pharmacophore filtering: Use tools like Schrödinger’s Phase to exclude analogs with undesired off-target motifs .
What are the best practices for designing analogs to improve aqueous solubility without compromising activity?
Answer:
- Introduce polar groups: Add hydroxyl or amine substituents to pyridine or azetidine rings .
- Prodrug strategies: Esterify the cyanide group for hydrolysis in vivo .
- Co-solvency screening: Test solubility in PEG-400 or cyclodextrin solutions for formulation insights .
How can researchers address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst optimization: Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Microwave-assisted synthesis: Reduce reaction time and improve efficiency .
- Intermediate purification: Ensure azetidine-pyridazine intermediate is >90% pure before coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
